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Compound of Interest

Compound Name: diMal-O-CH2COOH

Cat. No.: B12382956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of protein

conjugates formed using the bifunctional maleimide crosslinker, diMal-O-CH2COOH. It is

designed to assist researchers in developing and optimizing analytical workflows for

characterizing these conjugates, with a focus on experimental protocols, data interpretation,

and comparison with alternative crosslinking strategies.

Introduction to diMal-O-CH2COOH
diMal-O-CH2COOH is a homobifunctional crosslinking reagent featuring two maleimide groups

connected by a hydrophilic linker containing an ether and a carboxylic acid moiety. The

maleimide groups react specifically with sulfhydryl (thiol) groups, primarily found on cysteine

residues in proteins, to form stable thioether bonds. The presence of the dicarboxylated linker

enhances the solubility of the crosslinker and the resulting conjugate. Its bifunctional nature

allows for the creation of intramolecular crosslinks within a single protein or intermolecular

crosslinks between interacting proteins.

Chemical Structure of diMal-O-CH2COOH:

Molecular Formula: C13H12N2O7

CAS Number: 1620837-47-9
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The precise characterization of diMal-O-CH2COOH conjugates by mass spectrometry is

crucial for confirming successful conjugation, identifying the crosslinked sites, and

understanding the stoichiometry of the reaction.

Mass Spectrometry Analysis of diMal-O-CH2COOH
Conjugates
The analysis of proteins crosslinked with diMal-O-CH2COOH typically involves a bottom-up

proteomics approach. The conjugated protein is enzymatically digested, and the resulting

peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Expected Mass Shifts
Upon reaction with a cysteine residue, each maleimide group of diMal-O-CH2COOH will add

its mass to the peptide. The thioether bond formation is stable under typical mass spectrometry

conditions. However, the succinimide ring formed is susceptible to hydrolysis, which results in a

mass increase of 18.0106 Da (H₂O). This hydrolysis can occur during sample preparation or in

the mass spectrometer.

Fragmentation Characteristics in MS/MS
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the

most common fragmentation techniques used for identifying crosslinked peptides.

Peptide Backbone Fragmentation: Both CID and HCD will induce fragmentation of the

peptide backbone, generating b- and y-type ions that are used to determine the amino acid

sequence of the crosslinked peptides.

Linker Fragmentation: The fragmentation of the diMal-O-CH2COOH linker itself can provide

diagnostic ions.

Thiosuccinimide Ring Fragmentation: A characteristic fragmentation of the thiosuccinimide

moiety can occur, leading to specific neutral losses.

Ether and Carboxylic Acid Linker Fragmentation: Based on the fragmentation patterns of

similar structures like PEGylated and succinylated peptides, cleavage of the ether bond

and fragmentation of the dicarboxylic portion of the linker can be expected. This may
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involve neutral losses of carboxymethyl or related groups. The presence of the carboxylic

acid can influence charge state and fragmentation pathways.

Hydrolysis: The hydrolyzed form of the succinimide ring will exhibit a different fragmentation

pattern compared to the unhydrolyzed form. It is important to consider both possibilities

during data analysis.

The complex fragmentation spectra of crosslinked peptides, which contain fragment ions from

two different peptides and the linker, require specialized software for confident identification.

Comparison with Alternative Crosslinkers
The choice of crosslinker is critical for a successful crosslinking mass spectrometry (XL-MS)

experiment. Below is a comparison of diMal-O-CH2COOH with other common types of

crosslinkers.
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Feature diMal-O-CH2COOH

N-
Hydroxysuccinimid
e (NHS) Esters
(e.g., DSS, BS3)

Imidoesters (e.g.,
DMT)

Target Residue Cysteine (thiol group)
Lysine (primary

amine)

Lysine (primary

amine)

Reactivity

Highly specific for

thiols at near-neutral

pH.

Reactive towards

primary amines at

neutral to basic pH.

Can also react with

serines, threonines,

and tyrosines.[1]

Reactive towards

primary amines at

basic pH.

Bond Stability

Stable thioether bond.

The succinimide ring

can undergo

hydrolysis.

Stable amide bond.
Amidine bond formed

is stable.

Spacer Arm
Hydrophilic (ether and

carboxylic acid).

Typically aliphatic and

hydrophobic.
Aliphatic.

MS/MS Cleavability

Linker is not designed

to be specifically MS-

cleavable, but can

fragment under

CID/HCD.

Not MS-cleavable. Not MS-cleavable.

Advantages

High specificity for

cysteines, which are

often less abundant

than lysines, leading

to less complex

crosslinking patterns.

Hydrophilic linker

improves solubility.

Well-established

chemistry, readily

available in various

lengths and with

modifications (e.g.,

MS-cleavable

versions).

Can be used as an

alternative to NHS

esters.

Disadvantages Requires accessible

cysteine residues.

Susceptibility of the

Lower specificity

compared to

maleimides, can lead

Requires basic pH for

reaction, which may
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succinimide ring to

hydrolysis can

introduce

heterogeneity.

to a higher number of

crosslinks and more

complex data.

not be suitable for all

proteins.

Experimental Protocols
Protein Crosslinking with diMal-O-CH2COOH
Materials:

Purified protein(s) in a suitable buffer (e.g., PBS or HEPES, pH 7.2-7.5, free of primary

amines and thiols).

diMal-O-CH2COOH stock solution (e.g., 10 mM in DMSO or DMF).

Reducing agent (e.g., TCEP, if reducing disulfide bonds to generate free thiols).

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

Procedure:

If necessary, reduce disulfide bonds in the protein sample by adding a 5-10 fold molar

excess of TCEP and incubating for 30-60 minutes at room temperature.

Remove the reducing agent using a desalting column.

Add the diMal-O-CH2COOH stock solution to the protein sample to achieve the desired

molar excess (typically ranging from 20:1 to 100:1 crosslinker:protein).

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

Quench the reaction by adding a quenching reagent in excess (e.g., 10-20 mM final

concentration of L-cysteine) and incubate for 15-30 minutes.

Sample Preparation for Mass Spectrometry
Materials:
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Urea

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Formic acid

C18 solid-phase extraction (SPE) cartridges

Procedure:

Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.

Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and

incubating for 1 hour at 37°C.

Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating for 30

minutes at room temperature in the dark.

Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the urea

concentration to below 2 M.

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion.

Desalt the peptide mixture using a C18 SPE cartridge.

Dry the desalted peptides in a vacuum centrifuge.

LC-MS/MS Analysis
Procedure:

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
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Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or

Q-TOF instrument) coupled to a nano-liquid chromatography system.

Use a data-dependent acquisition (DDA) method, prioritizing precursor ions with higher

charge states (≥3+), which are more likely to be crosslinked peptides.

Employ both CID and HCD fragmentation to obtain comprehensive fragmentation data.

Data Analysis
The identification of crosslinked peptides from complex MS/MS data requires specialized

software. Several academic and commercial software packages are available for this purpose.

Commonly used software for XL-MS data analysis:

pLink

xQuest/xProphet

MeroX

StavroX

These programs have algorithms designed to handle the complexity of matching MS/MS

spectra to pairs of peptides connected by a crosslinker. They typically require the protein

sequence(s), the mass and specificity of the crosslinker, and potential modifications (e.g.,

hydrolysis of the succinimide ring) as input parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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